molecular formula C6H5FN2OS B15184248 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- CAS No. 139670-61-4

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro-

Cat. No.: B15184248
CAS No.: 139670-61-4
M. Wt: 172.18 g/mol
InChI Key: XGRCKEXQDZKAQY-UHFFFAOYSA-N
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Description

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its structural similarity to purine bases, making it a potential purine antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- typically involves the cyclization of S-alkylated derivatives. The initial step includes the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization under different temperatures to yield the desired thiazolo[3,2-a]pyrimidin-5-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- involves its interaction with biological targets such as enzymes and receptors. Its structural similarity to purine bases allows it to act as a purine antagonist, inhibiting the function of enzymes involved in DNA and RNA synthesis. This inhibition can lead to antibacterial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolo[3,2-a]pyrimidine derivatives .

Properties

CAS No.

139670-61-4

Molecular Formula

C6H5FN2OS

Molecular Weight

172.18 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C6H5FN2OS/c7-4-3-8-6-9(5(4)10)1-2-11-6/h3H,1-2H2

InChI Key

XGRCKEXQDZKAQY-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)F

Origin of Product

United States

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